

Diethylamine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Diethylamine hydrochloride

Cat. No.: B041361

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CAS Number: 660-68-4

This technical guide provides an in-depth overview of **diethylamine hydrochloride**, a versatile chemical compound with significant applications in pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

Diethylamine hydrochloride is a white to off-white crystalline solid.^{[1][2]} It is hygroscopic and should be stored in a cool, dry, and well-ventilated area.^{[3][4]} The compound is highly soluble in water and soluble in ethanol.^{[2][4]}

Table 1: Physicochemical Properties of **Diethylamine Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₂ ClN	[2]
Molecular Weight	109.60 g/mol	[5][6]
Melting Point	227-230 °C	[2]
Boiling Point	320-330 °C	[2]
Density	1.0 g/mL at 20 °C	[2]
Vapor Pressure	<0.00001 hPa at 20 °C	[2]
pH	4.5-6.5 (10 g/L in H ₂ O at 20 °C)	[2]
Water Solubility	Soluble	[2]
LogP	-1.3 at 20 °C	[2]

Synthesis and Purification

Synthesis of Diethylamine Hydrochloride

A common laboratory-scale synthesis involves the reaction of diethylamine with hydrochloric acid.[7]

Experimental Protocol:

- In a suitable reaction vessel, dissolve diethylamine in a solvent such as ethanol.
- Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The reaction is exothermic and may require cooling to control the temperature.
- Continue stirring for a specified period to ensure complete reaction.
- The **diethylamine hydrochloride** salt will precipitate out of the solution.
- Isolate the solid product by filtration.

- Wash the product with a cold solvent to remove any unreacted starting materials or impurities.
- Dry the purified **diethylamine hydrochloride** under vacuum.

A general procedure for preparing amine hydrochloride salts involves refluxing the amine with ammonium chloride in ethanol for 2 hours, followed by removal of the solvent by rotary evaporation to yield the hydrochloride salt.[1]

Purification

Purification of **diethylamine hydrochloride** can be achieved by recrystallization from a suitable solvent, such as absolute ethanol or a mixture of dichloroethane and methanol.[8]

Experimental Protocol:

- Dissolve the crude **diethylamine hydrochloride** in a minimum amount of hot solvent (e.g., absolute ethanol).
- If the solution is colored, treat it with activated charcoal to decolorize.
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, which will induce crystallization.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.

Key Applications in Chemical Synthesis

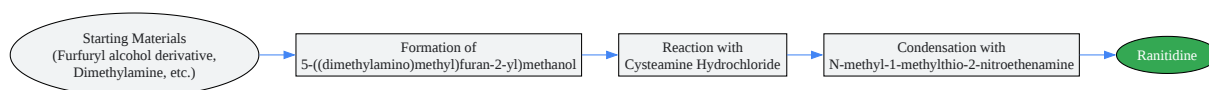
Diethylamine hydrochloride is a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Figure 1: Logical relationship of **Diethylamine Hydrochloride** applications.

Synthesis of Ranitidine

Ranitidine, an H_2 histamine receptor antagonist, can be synthesized using a multi-step process where a key intermediate is formed using a derivative of diethylamine.[9] While detailed protocols often involve proprietary steps, a general outline is as follows:

Experimental Workflow:



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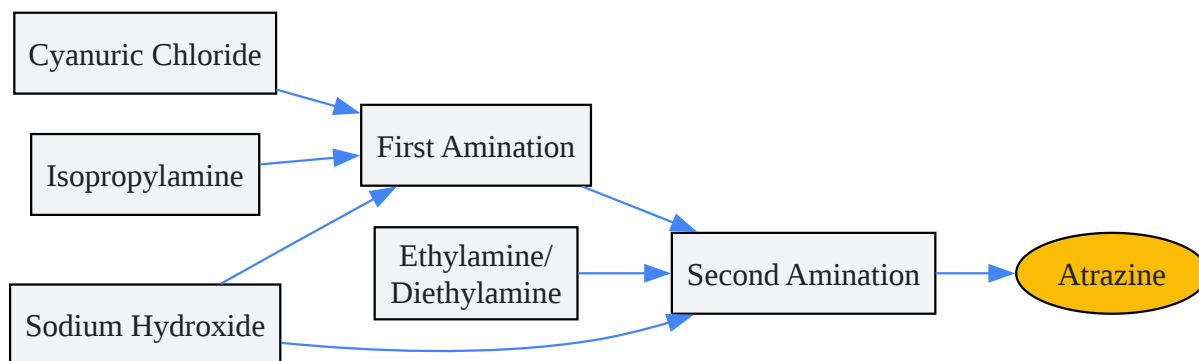
Figure 2: General workflow for the synthesis of Ranitidine.

Synthesis of Atrazine

Atrazine, a widely used herbicide, is synthesized from cyanuric chloride and amines, including diethylamine.[10][11]

Experimental Protocol (General):

- Cyanuric chloride is dissolved in a suitable solvent (e.g., toluene).[10]
- The solution is cooled, and isopropylamine is added, followed by the addition of a base like sodium hydroxide.[10]
- Subsequently, ethylamine (or in other variants, diethylamine) is added to the reaction mixture.[10]
- Another portion of the base is then added, and the reaction is allowed to proceed at a controlled temperature.[10]
- The final product, atrazine, is then isolated and purified.



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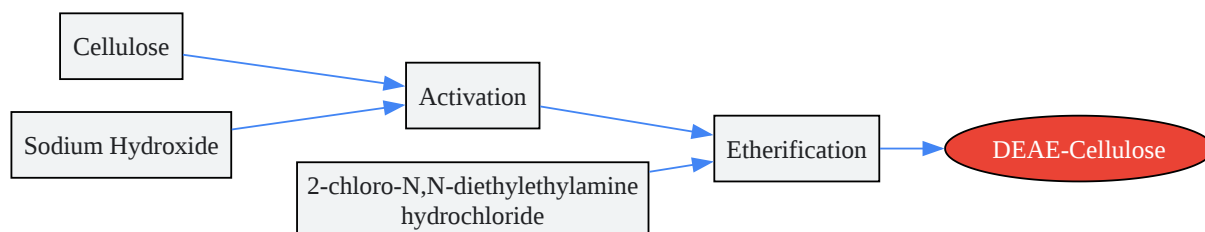
Figure 3: Experimental workflow for the synthesis of Atrazine.

Synthesis of DEAE-Cellulose

Diethylaminoethyl (DEAE) cellulose is a positively charged resin used in ion-exchange chromatography. It is synthesized by reacting cellulose with 2-chloro-N,N-diethylethylamine, which can be derived from diethylamine.^[12]

Experimental Protocol (Conceptual):

- Cellulose (e.g., from cotton) is treated with a strong base, such as sodium hydroxide, to activate the hydroxyl groups.
- The activated cellulose is then reacted with 2-chloro-N,N-diethylethylamine hydrochloride.
- The reaction mixture is heated to facilitate the etherification reaction.
- The resulting DEAE-cellulose is then washed extensively to remove unreacted reagents and byproducts.
- The final product is dried and can be characterized by its degree of substitution.



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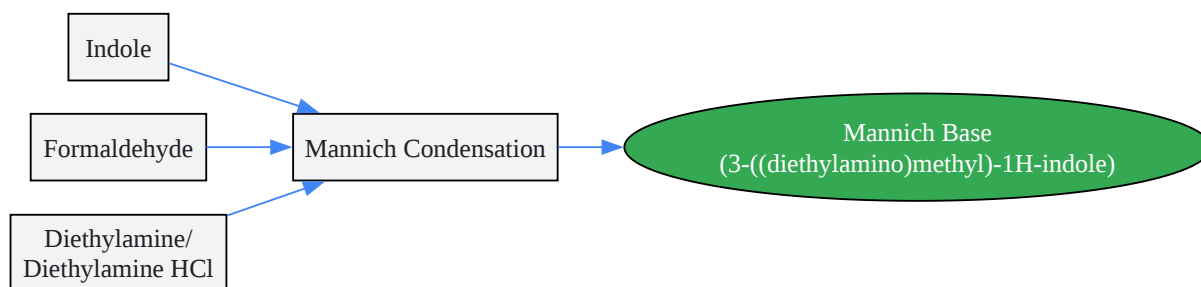
Figure 4: Conceptual workflow for the synthesis of DEAE-Cellulose.

Mannich Reaction

Diethylamine hydrochloride is a common reagent in the Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.^{[13][14]}

Experimental Protocol (Mannich reaction of indole with formaldehyde and diethylamine):

- In a reaction flask, combine indole, formaldehyde, and diethylamine (or **diethylamine hydrochloride**) in a suitable solvent, such as ethanol or acetic acid.^{[13][14]}
- The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) for a period sufficient for the reaction to go to completion.^[15]
- The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is worked up by adding water and a base to neutralize any acid.
- The product, a Mannich base (e.g., gramine if dimethylamine is used), is then extracted with an organic solvent.
- The organic layer is dried, and the solvent is evaporated to yield the crude product.
- The product can be further purified by crystallization or chromatography.



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